2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with chloro and fluoro groups, along with a triazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloro-6-fluorobenzyl chloride as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and the benzamide core are known to interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 2-Chloro-6-fluorobenzyl chloride
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of a triazole ring with a methoxyphenyl group and the presence of both chloro and fluoro substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
The compound 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the triazole moiety is significant as it is known to inhibit various enzymes involved in cellular processes:
- Inhibition of Enzyme Activity : Triazoles often act as inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates in organisms. This inhibition can lead to increased bioavailability of certain drugs and potential therapeutic effects against various diseases.
- Antifungal Activity : Compounds containing triazole rings have demonstrated efficacy against fungal pathogens by interfering with ergosterol synthesis, a vital component of fungal cell membranes.
Biological Assays and Efficacy
Recent studies have evaluated the biological activity of this compound through various assays:
- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Antimicrobial Activity : The compound has been tested against various bacterial strains with promising results. It showed effective inhibition against both gram-positive and gram-negative bacteria.
- Inhibition of Glycogen Phosphorylase : Preliminary studies suggest that this compound may act as an inhibitor of glycogen phosphorylase, which plays a critical role in glucose metabolism. This could position it as a candidate for managing diabetes or related metabolic disorders .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study 1 : A study involving the administration of the compound in animal models showed a reduction in tumor size in xenograft models of lung cancer, supporting its use as an anticancer agent.
- Case Study 2 : Research on its antifungal properties indicated that it could effectively treat infections caused by resistant strains of Candida species.
Data Tables
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2S/c1-3-11-29-20-25-24-17(26(20)15-9-4-5-10-16(15)28-2)12-23-19(27)18-13(21)7-6-8-14(18)22/h4-10H,3,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAKLFNWOXXFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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